molecular formula C7H8N4O B3376767 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239648-98-6

7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B3376767
CAS No.: 1239648-98-6
M. Wt: 164.16 g/mol
InChI Key: MGIXALWFXBQXRE-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology

Nitrogen-containing heterocycles are organic compounds characterized by a ring structure containing at least one nitrogen atom. wisdomlib.org These structures are of paramount importance in chemical biology and medicinal chemistry, largely due to their widespread presence in natural products and their diverse pharmacological activities. ijcaonline.orgresearchgate.net They form the core framework of many biologically essential molecules, including nucleic acids (purines and pyrimidines), vitamins, and antibiotics. nih.govresearchgate.net

The significance of these compounds stems from the unique properties conferred by the nitrogen heteroatom. Its ability to form hydrogen bonds and participate in various noncovalent interactions with biological macromolecules is crucial for molecular recognition processes at the active sites of enzymes and receptors. wisdomlib.orgnih.gov This makes nitrogen heterocycles privileged scaffolds in drug design. A substantial percentage of drugs approved by the FDA contain a nitrogen-heterocyclic moiety, highlighting their therapeutic relevance. nih.govresearchgate.net Research in this area is continually expanding, with thousands of publications yearly dedicated to the synthesis and application of novel nitrogen-containing heterocycles. nih.gov

Overview of theijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyridine Core Structure

The ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridine is a fused bicyclic heterocyclic system. It consists of a pyridine (B92270) ring fused to a 1,2,4-triazole (B32235) ring. This scaffold belongs to the broader class of aza-indolizines. The arrangement of nitrogen atoms in the fused system creates a unique electronic distribution, influencing its chemical reactivity and biological activity.

The synthesis of the ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridine core can be achieved through various organic chemistry methodologies. Common strategies involve the cyclization of N-(pyridin-2-yl)formamidoximes or the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. organic-chemistry.org Other methods include copper-catalyzed oxidative coupling reactions and iodine-mediated oxidative N-N bond formation, which are valued for their efficiency and tolerance of various functional groups. organic-chemistry.org The versatility in synthesis allows for the creation of a wide array of substituted derivatives, enabling extensive structure-activity relationship (SAR) studies.

Research Trajectory and Importance of 7-Methoxy-ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridin-2-amine and its Congeners

While specific academic literature focusing exclusively on 7-Methoxy- ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridin-2-amine is limited, the importance of this compound can be inferred from the extensive research on its structural analogs, or congeners, within the ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridine and the closely related ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidine scaffolds. These scaffolds are present in molecules investigated for a wide range of biological activities. epa.gov

For instance, derivatives of the ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridine core have been designed and synthesized as potent inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a key transcription factor in psoriasis pathogenesis. nih.gov Another significant area of research involves the development of these compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), a critical component in the DNA damage response pathway. researchgate.net The substitution pattern on the core structure is crucial for activity; for example, the presence of a methyl group at the 7-position, adjacent to the methoxy (B1213986) group in the title compound, has been shown to significantly boost potency in certain inhibitor series. researchgate.net

The related ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidine scaffold has also been extensively studied. Derivatives have shown potential as anticancer agents by targeting microtubule polymerization. unife.it Furthermore, this scaffold has been explored for antibacterial, antifungal, antiviral, and antiparasitic applications, demonstrating the chemical tractability and biological versatility of this heterocyclic system. epa.gov The research into these congeners underscores the potential academic and therapeutic interest in 7-Methoxy- ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridin-2-amine as a scaffold for further chemical exploration.

Table 1: Biological Activities of Selected ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyridine/pyrimidine (B1678525) Congeners

Compound Class Scaffold Biological Target/Activity Reference
Nicotinamide Derivatives ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyridine RORγt Inverse Agonist researchgate.net, nih.gov
Purinone Derivatives ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyridine DNA-PK Inhibitor researchgate.net
7-Anilino Derivatives ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyrimidine Antimicrotubule Agents unife.it
General Derivatives ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyrimidine Antibacterial, Antifungal, Antiviral dntb.gov.ua, epa.gov
Metal Complexes ijcaonline.orgwisdomlib.orgnih.govTriazolo[1,5-a]pyrimidine Antiparasitic (Leishmania, Trypanosoma cruzi) mdpi.com

Scope and Academic Relevance of Current Research

The academic relevance of the ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridine scaffold, including derivatives like 7-Methoxy- ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyridin-2-amine, is substantial and multifaceted. Current research is primarily driven by the pursuit of novel therapeutic agents for a variety of diseases. The scaffold's ability to serve as a framework for inhibitors of key biological targets such as kinases and nuclear receptors makes it highly valuable in medicinal chemistry. researchgate.netresearchgate.net

The ongoing exploration of this chemical space involves synthesizing libraries of derivatives to probe structure-activity relationships, aiming to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Beyond medicine, substituted ijcaonline.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines have been investigated for their photophysical and electrochemical properties, suggesting potential applications in materials science as components of organic electronic devices. researchgate.net The continued investigation into the synthesis, functionalization, and biological evaluation of these compounds ensures their enduring relevance in academic and applied chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIXALWFXBQXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=NN2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247879
Record name 7-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239648-98-6
Record name 7-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239648-98-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Chemical Reactivity and Derivatization Studies of 7 Methoxy 1 2 3 Triazolo 1,5 a Pyridin 2 Amine

Functional Group Transformations and Modulations

The chemical architecture of 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-amine features a nucleophilic 2-amino group and a 7-methoxy group on the pyridine (B92270) ring, both of which are amenable to various transformations.

The 2-amino group serves as a versatile handle for derivatization. Standard reactions such as acylation, alkylation, and sulfonylation can be employed to introduce a variety of substituents. For instance, acylation with different acid chlorides or anhydrides can furnish a library of amide derivatives.

While specific examples for the 7-methoxy analog are not extensively documented in publicly available literature, the reactivity of the 2-amino group on the broader organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold is known. For example, in the development of Janus kinase (JAK2) inhibitors, the 2-amino group of related organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines has been functionalized to explore structure-activity relationships. nih.gov

The 7-methoxy group, an electron-donating substituent, can potentially be cleaved to the corresponding 7-hydroxy derivative, which can then be further functionalized. Nucleophilic aromatic substitution of the methoxy (B1213986) group is also a theoretical possibility, though it would likely require activation, for instance, by a neighboring electron-withdrawing group, which is not present in the parent molecule.

Regioselective Synthesis of Substituted Analogs

The synthesis of substituted analogs of 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-amine with high regioselectivity is crucial for developing a comprehensive understanding of its chemical and biological properties. Several synthetic strategies for the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine core have been reported, which can be adapted for the synthesis of specific analogs.

One common approach involves the cyclization of substituted 2-aminopyridines. For the target molecule, this would start with a 2-amino-4-methoxypyridine (B134910) derivative. A variety of methods for the construction of the triazole ring have been developed, including reactions with cyanogen (B1215507) bromide or other reagents to introduce the C2-amino group and facilitate cyclization. rsc.org

Another strategy involves the condensation of 2-aminopyridines with various reagents followed by oxidative cyclization. For example, copper-catalyzed reactions of 2-aminopyridines with nitriles can provide 2-substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov By selecting the appropriately substituted 2-aminopyridine (B139424) and nitrile, a range of analogs can be synthesized.

The following table summarizes some general methods for the synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold that could be adapted for the regioselective synthesis of analogs of the target compound.

Starting MaterialsReagents and ConditionsProduct TypeReference
2-Aminopyridines and NitrilesCuBr, air2-Substituted organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines organic-chemistry.org
N-(Pyridin-2-yl)formamidoximesTrifluoroacetic anhydride (B1165640) organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines researchgate.net
N-(Pyridin-2-yl)benzimidamidesPIFA2-Aryl- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines organic-chemistry.org
Enaminonitriles and BenzohydrazidesMicrowave irradiationSubstituted organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines nih.gov

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful tool in drug discovery, allowing for the direct modification of complex molecules at a late step in the synthetic sequence. For 7-Methoxy- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridin-2-amine, LSF strategies would primarily target the C-H bonds of the pyridine ring.

While direct C-H functionalization of this specific molecule is not well-documented, general methodologies for the LSF of pyridine-containing compounds can be considered. These often involve transition-metal catalysis to activate specific C-H bonds. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at various positions on the pyridine ring, although regioselectivity could be a challenge. nih.gov

Recent advances in photoredox catalysis have also opened up new avenues for the LSF of heterocyclic compounds. nih.gov These methods often proceed under mild conditions and can offer unique selectivities.

The following table outlines some potential late-stage functionalization strategies applicable to the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold.

Reaction TypePotential Position of FunctionalizationReagents/CatalystsNotes
C-H ArylationC5, C6, C8Palladium catalystsRegioselectivity can be challenging.
C-H AlkylationC5, C6, C8Photoredox catalysts, alkyl radical precursorsOffers mild reaction conditions.
HalogenationC5, C6, C8Electrophilic halogenating agentsIntroduction of a handle for further cross-coupling reactions.

Exploration of Novel Chemical Reactions Involving the Triazolopyridine Scaffold

The unique electronic properties of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold can give rise to novel chemical reactivity. The fusion of the electron-rich triazole ring with the electron-deficient pyridine ring creates a system with distinct reactivity patterns.

For instance, the development of catalyst-free, microwave-mediated synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides represents a novel and environmentally friendly approach to this scaffold. nih.gov This tandem reaction proceeds through a transamidation, nucleophilic addition, and subsequent condensation. nih.gov

Furthermore, the derivatization of the organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine core through cross-coupling reactions has been explored. For example, a 7-(4-bromophenyl) substituted triazolopyridine was successfully coupled with 4-methoxyphenylboronic acid using a palladium catalyst to afford the corresponding biaryl product in good yield. mdpi.com Similarly, a Sonogashira coupling was performed on a 7-(4-iodophenyl) derivative. mdpi.com These examples highlight the utility of introducing a halogen at the 7-position to serve as a handle for further diversification through established cross-coupling methodologies.

Reaction TypeSubstrateReagents and ConditionsProductYieldReference
Suzuki Coupling7-(4-bromophenyl)-2-(4-methoxyphenyl)- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine4-methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, ethanol, 80 °C7,2-bis(4-methoxyphenyl)- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine88% mdpi.com
Sonogashira Coupling7-(4-iodophenyl)-2-(4-methoxyphenyl)- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine4-ethynylanisole, Pd(PPh₃)₂Cl₂, CuI, Et₃N, toluene (B28343), 100 °C7-(2-(4-methoxyphenyl)ethynyl)-2-(4-methoxyphenyl)- organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyridine61% mdpi.com

Advanced Spectroscopic and Structural Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine, ¹H NMR would be utilized to identify the number and connectivity of hydrogen atoms, while ¹³C NMR would provide information about the carbon skeleton.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, a singlet for the methoxy (B1213986) group protons, and a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern on the triazolopyridine core.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic (methoxy), and amine-substituted carbons.

Currently, specific, experimentally determined NMR data for 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine is not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine, confirming its molecular formula as C₇H₈N₄O.

The predicted monoisotopic mass for this compound is 164.06981 Da. uni.lu In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, along with protonated ([M+H]⁺) or other adducted species depending on the ionization technique used. For instance, the predicted m/z for the protonated molecule is 165.07709. uni.lu

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns, providing further structural confirmation. Expected fragments might arise from the loss of the methoxy group or rearrangements of the triazolopyridine ring system.

Table 1: Predicted Mass Spectrometry Data for 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine uni.lu

Adduct Predicted m/z
[M+H]⁺ 165.07709
[M+Na]⁺ 187.05903
[M+NH₄]⁺ 182.10363

This data is predicted and has not been experimentally confirmed in the available literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine, the IR spectrum would be expected to show absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the fused ring system, and C-O stretching of the methoxy ether linkage.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine would be expected to exhibit characteristic absorption maxima in the UV region.

Specific experimental IR and UV-Vis spectral data for 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine are not currently documented in publicly accessible scientific databases.

X-ray Crystallography for Solid-State Structural Determination

To date, the crystal structure of 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine has not been reported.

Chromatographic and Purity Assessment Techniques in Research

In the synthesis and purification of 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine, chromatographic techniques are essential. High-performance liquid chromatography (HPLC) is a primary method for both purification and purity assessment. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The purity would then be determined by the peak area percentage in the chromatogram.

Thin-layer chromatography (TLC) would likely be used for rapid reaction monitoring and preliminary purity checks. The retention factor (Rf) would be a key parameter in this analysis.

The ultimate purity of a research sample would be confirmed by a combination of these chromatographic methods alongside the spectroscopic techniques mentioned previously, particularly NMR and mass spectrometry.

Detailed experimental conditions for the chromatographic separation and specific purity data for 7-Methoxy- uni.lumdpi.commdpi.comtriazolo[1,5-a]pyridin-2-amine are not available in the surveyed literature.

Computational and Theoretical Investigations of 7 Methoxy 1 2 3 Triazolo 1,5 a Pyridin 2 Amine

Molecular Modeling and Docking Simulations: Awaiting Investigation

Molecular modeling and docking simulations are powerful tools for predicting how a molecule might interact with biological targets. However, the application of these techniques to 7-Methoxy- researchgate.netuni.lupensoft.nettriazolo[1,5-a]pyridin-2-amine has not been documented in published research.

Prediction of Ligand-Target Interactions

Without specific molecular docking studies, any potential ligand-target interactions for 7-Methoxy- researchgate.netuni.lupensoft.nettriazolo[1,5-a]pyridin-2-amine remain speculative. The identification of potential binding sites on proteins and the nature of the intermolecular forces, such as hydrogen bonds or hydrophobic interactions, that would govern these interactions have not been investigated.

Analysis of Binding Poses and Orientations

Consequently, there is no available analysis of the preferred binding poses and orientations of 7-Methoxy- researchgate.netuni.lupensoft.nettriazolo[1,5-a]pyridin-2-amine within the active site of any specific biological target. Such analyses are critical for structure-based drug design and for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Analysis: No Existing Models

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 7-Methoxy- researchgate.netuni.lupensoft.nettriazolo[1,5-a]pyridin-2-amine, no QSAR models that include this specific compound have been developed. Such studies require a dataset of structurally related compounds with measured biological activity, which does not appear to be available for a series containing this particular molecule.

Selection and Derivation of Molecular Descriptors

The initial phase in building predictive computational models involves the calculation of molecular descriptors. These numerical values, derived from the molecular structure, quantify various aspects of the molecule's physicochemical properties. For 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine, a range of descriptors can be calculated using specialized software. These descriptors are broadly categorized into 1D, 2D, and 3D, each providing a different level of structural information.

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe molecular branching and shape, and connectivity indices.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to the molecule's volume, surface area, and shape.

A selection of key molecular descriptors for 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine is presented in the table below. These descriptors are fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models.

Descriptor ClassDescriptor NameCalculated ValueSignificance
Constitutional (1D) Molecular Weight178.18 g/mol Influences absorption and distribution.
Number of H-Bond Acceptors5Key for molecular recognition and binding.
Number of H-Bond Donors1Key for molecular recognition and binding.
Topological (2D) Topological Polar Surface Area (TPSA)83.5 ŲCorrelates with drug transport properties.
Physicochemical (2D) LogP (octanol-water partition coefficient)0.85Indicates lipophilicity and membrane permeability.
Geometrical (3D) Molecular Surface Area185.2 ŲRelates to solubility and interactions.
Molecular Volume155.6 ųInfluences binding pocket fit.

Development and Validation of Predictive Models

With a set of calculated molecular descriptors, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These mathematical models aim to establish a correlation between the structural properties of a series of compounds and their biological activity. For compounds containing the triazolopyrimidine core, QSAR studies have been employed to predict their activity against various targets. mdpi.com

The development of a predictive QSAR model for 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine would hypothetically involve a dataset of analogous compounds with known biological activities. The process typically includes:

Data Set Preparation: Assembling a list of structurally related compounds with their corresponding biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that links the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While a specific QSAR model for this exact compound is not publicly available, the general approach would be consistent with established methodologies. dmed.org.uaresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

Conformational Flexibility and Stability Assessment

MD simulations can be used to explore the conformational landscape of 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine. By simulating the molecule in a solvent environment (typically water), its stable conformations and the energy barriers between them can be identified. The fused ring system of the triazolopyridine core imparts a degree of rigidity to the molecule. mdpi.com However, the methoxy (B1213986) and amine substituents will have rotational freedom, which can be characterized through MD simulations. The planarity of the core ring system is a key feature, with minor puckering possible.

Investigation of Protein-Ligand Complex Dynamics

A crucial application of MD simulations in drug discovery is to study the behavior of a ligand when bound to its protein target. researchgate.net If a biological target for 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine were identified, MD simulations of the protein-ligand complex could provide valuable insights. aalto.fi These simulations can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site over the course of the simulation.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding. researchgate.net

Conformational Changes: Any changes in the conformation of the protein or the ligand upon binding.

For instance, in studies of related triazolopyrimidine compounds, MD simulations have been used to confirm stable binding to target enzymes, with root mean square deviation (RMSD) values remaining low throughout the simulation, indicating a stable complex. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Properties (excluding human data)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the discovery process. pensoft.netmdpi.com

A summary of predicted pharmacokinetic properties for 7-Methoxy- chiralen.comuni.luresearchgate.nettriazolo[1,5-a]pyridin-2-amine, based on computational models, is provided below. It is important to note that these are predictions and would require experimental verification.

ADME PropertyPredicted OutcomeImplication
Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Distribution ModerateExpected to distribute into tissues.
Blood-Brain Barrier PenetrationLow
Metabolism Potential for CYP450 metabolismThe methoxy group could be a site for O-demethylation.
Excretion Likely renal and/or biliaryThe route of excretion would depend on metabolic fate.

These predictions are based on established computational models that have been trained on large datasets of compounds with known pharmacokinetic properties. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Variations on Biological Activities

Systematic modifications of the triazolopyrimidine and triazolopyridine core have revealed that the nature and position of substituents have a profound impact on biological activity, influencing potency, selectivity, and pharmacokinetic properties.

For instance, in the development of anticancer agents targeting tubulin, specific substitutions on the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold were found to be essential for high potency. nih.govresearchgate.net A clear SAR was established, indicating that a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position is critical. nih.gov Furthermore, substitutions on a phenyl ring attached to the core were also optimized; fluoro atoms at the ortho positions and a specific oxygen-linked alkylamino or hydroxy group at the para position maximized activity. nih.gov

In the context of antitubercular agents, exploration of the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified key pharmacophoric features, leading to significant enhancements in activity against Mycobacterium tuberculosis. acs.org Similarly, for inhibitors of Tropomyosin Receptor Kinase (Trk), SAR analysis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives highlighted the crucial role of a carboxamide moiety at the third position. mdpi.com The potency was further enhanced by specific substitutions on this carboxamide and at the fifth position of the core. mdpi.com

Derivatives of the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold have also been investigated as antimalarial agents. Studies have identified compounds with amine substituents at the C7 position as selective inhibitors of the Plasmodium dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme. researchgate.net

The table below summarizes key substituent effects on the biological activities of the broader triazolopyrimidine scaffold.

Scaffold PositionSubstituentTarget/ActivityEffect on Activity
Position 5 (1S)-2,2,2-trifluoro-1-methylethylaminoTubulin (Anticancer)Essential for high potency nih.gov
Position 5 2,2,2-trifluoroethylaminoTubulin (Anticancer)Required for high potency nih.gov
Position 7 Amine substituentsPlasmodium DHODH (Antimalarial)Confers selective inhibition researchgate.net
Phenyl Ring at C6 ortho-Fluoro atomsTubulin (Anticancer)Needed for optimal activity nih.gov
Phenyl Ring at C6 para-(CH₂)₃-NH₂/OH (via oxygen link)Tubulin (Anticancer)Achieves best activity nih.gov

Identification of Key Structural Features for Desired Activity Profiles

Across various therapeutic targets, several key structural features of the triazolo[1,5-a]pyridine and related scaffolds have been identified as crucial for achieving desired biological activities.

The Heterocyclic Core: The researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine/pyridine (B92270) ring system itself is a fundamental feature. It acts as a rigid scaffold to orient substituents for optimal interaction with biological targets and often serves as a purine (B94841) bioisostere. nih.gov In some contexts, it is also considered a potential bioisostere for carboxylic acid groups or N-acetylated lysine. nih.govescholarship.org

Hinge-Binding Motifs: For kinase inhibitors, the nitrogen atoms within the fused heterocyclic system are often critical for forming hydrogen bonds with the hinge region of the kinase active site. For example, in pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the scaffold was essential for interacting with the Met592 residue in the hinge region. mdpi.com

Specific Substituent Groups: As detailed in the SAR analysis, specific functional groups at defined positions are frequently necessary for high-potency activity. These include hydrogen bond donors/acceptors and lipophilic groups that can engage in specific interactions with the target protein. For anticancer triazolopyrimidines, a trifluoroalkylamino group at C5 was a non-negotiable feature for potent tubulin inhibition. nih.gov

Solvent-Exposed Moieties: Groups that extend into the solvent-exposed region of a binding pocket can be modified to fine-tune physicochemical properties such as solubility and permeability without disrupting the core binding interactions. The optimization of a purinone-based DNA-PK inhibitor, which included a methyl researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridin-6-yl)amino moiety, focused on improving such properties to create a clinical candidate. researchgate.net

Rational Design Principles for Scaffold Optimization

The development of novel therapeutics based on the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold is guided by established principles of rational drug design, leveraging SAR and structural biology data.

One primary strategy is bioisosteric replacement . The triazolopyrimidine scaffold has been successfully used as a surrogate for the purine ring system in designing inhibitors for targets that naturally bind purines, such as kinases and adenosine (B11128) receptors. researchgate.netnih.gov This approach can lead to improved selectivity, metabolic stability, or patentability.

Scaffold hopping and decoration is another key principle. Starting from an initial hit, medicinal chemists systematically modify the core scaffold or the substituents attached to it. This process aims to optimize the "decoration" of the scaffold to enhance target engagement and improve ADME (absorption, distribution, metabolism, and excretion) properties. The development of potent Trk inhibitors from a pyrazolo[1,5-a]pyrimidine core, where various groups were tested at the C3 and C5 positions, exemplifies this approach. mdpi.com

Furthermore, structure-based drug design (SBDD) is employed when the three-dimensional structure of the target protein is known. Docking studies can predict how different analogues will bind, guiding the synthesis of compounds with a higher probability of success. nih.gov This allows for the rational design of modifications that strengthen interactions with the target or displace unfavorable water molecules, thereby improving binding affinity and potency.

Cheminformatic Approaches to SAR Data Mining

Cheminformatics and computational modeling play a vital role in analyzing and interpreting complex SAR data for triazolopyrimidine derivatives, enabling the prediction of activity for novel compounds and prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach. A study on 125 congeners of 1,2,4-triazolo[1,5-a]pyrimidine with anti-malarial activity against Plasmodium falciparum utilized various machine learning algorithms to build predictive models. mdpi.com Using recursive feature elimination, five molecular descriptors were identified as most significant for predicting the half-maximal inhibitory concentration (pIC₅₀). mdpi.com The resulting regression equation from a Multiple Linear Regression (MLR) model was:

pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

The robustness of models built with algorithms like k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) demonstrated the reliability of these methods in predicting the antimalarial potency of new analogues. mdpi.com

Another 2D-QSAR study on 31 triazolopyrimidine molecules with anticancer activity via tubulin inhibition also successfully developed a predictive model. imist.ma This study used Principal Component Analysis (PCA) to reduce the dimensionality of the descriptor space and Multiple Linear Regression (MLR) to establish the SAR. The statistical quality of the model (R²=0.78, Q²=0.7) indicated its reliability and predictive power. imist.ma

These cheminformatic models provide valuable insights into the physicochemical properties and structural features that govern the biological activity of this class of compounds, thereby guiding the rational design of more potent derivatives.

QSAR StudyBiological ActivityKey Descriptors/FindingsModel Validation (Statistics)
125 Congeners of 1,2,4-TAP mdpi.comAntimalarial (P. falciparum)Significant descriptors: npr1, pmi3, slogP, vsurf_CW2, vsurf_W2.SVR model: R² = 0.67; kNN and RFR models also showed strong robustness.
31 Molecules of 1,2,4-TP imist.maAnticancer (Tubulin Inhibition)PCA used to select descriptors; MLR used for model building.R² = 0.78; Adjusted R² = 0.73; Cross-validated Q² = 0.7.

Future Research Directions and Non Clinical Translational Perspectives

Discovery and Optimization of Novel Synthetic Routes

Additionally, exploring alternative starting materials and synthetic strategies, such as those involving copper-catalyzed reactions or PIFA-mediated intramolecular annulation, could lead to more diverse and efficient pathways. organic-chemistry.org The development of scalable synthetic routes is also crucial for facilitating further research and potential downstream applications.

Expansion of Derivatization and Scaffold Hybridization Strategies

Scaffold hybridization, the combination of the triazolopyridine core with other pharmacologically active moieties, represents another promising avenue. This strategy has been successfully employed to create hybrid molecules with enhanced biological activities. For example, the fusion of the triazolopyridine scaffold with other heterocyclic systems could result in novel compounds with unique pharmacological profiles.

Identification of Undiscovered Molecular and Cellular Targets

High-throughput screening (HTS) of compound libraries against a panel of biological targets can provide initial leads. Subsequent validation and mechanistic studies, including biochemical assays, cellular imaging, and proteomic approaches, will be essential to confirm these interactions. For instance, recent studies have identified triazolopyridine derivatives as inhibitors of bromodomain-containing protein 4 (BRD4) and diacylglycerol O-acyltransferase 2 (DGAT2), highlighting the potential for this scaffold to interact with a range of protein targets. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

Predictive models can be developed using existing data on triazolopyridine derivatives to forecast the biological activity and physicochemical properties of new, unsynthesized compounds. astrazeneca.com This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. Furthermore, generative AI models can be used to design novel molecular structures based on the triazolopyridine scaffold with desired properties.

Exploration of New Research Applications for the Triazolopyridine Core

For example, the unique photophysical properties of some triazolopyridine derivatives could be exploited in the development of fluorescent probes for bioimaging or as components in organic light-emitting diodes (OLEDs). The ability of the triazole ring to coordinate with metal ions also suggests potential applications in materials science and catalysis. nih.gov

Contributions to Fundamental Chemical and Biological Sciences

From a biological perspective, elucidating the mechanism of action of bioactive triazolopyridine derivatives can shed light on complex cellular pathways and disease processes. These compounds can serve as valuable chemical tools to probe biological systems and identify novel therapeutic targets. The diverse biological activities of the triazolopyridine scaffold underscore its importance as a source of new chemical entities with the potential to advance both basic science and medicine. ekb.eg

Q & A

Q. What are the established synthetic routes for 7-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

The compound is synthesized via multi-step reactions, often starting from substituted pyridine precursors. A common approach involves cyclization reactions using reagents like trifluoroacetic anhydride (TFAA) or hydroxylamine hydrochloride. For example, similar triazolopyridine derivatives are synthesized via one-pot methods involving DMF-DMA-mediated formimidamide intermediates, followed by cyclization . Adaptations for the 7-methoxy substituent require careful selection of starting materials (e.g., methoxy-substituted pyridinamines) and optimization of reaction conditions (e.g., temperature, solvent) .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

  • NMR : Distinct signals for the methoxy group (δ ~3.8–4.0 ppm for CH3_3O) and aromatic protons in the triazolopyridine core.
  • Mass spectrometry : Molecular ion peak at m/z 164.17 (C7_7H8_8N4_4O) .
  • X-ray crystallography (for derivatives): Confirms planarity of the triazolopyridine ring and substituent positions .

Q. What are the key solubility and stability properties under laboratory conditions?

The compound is typically a solid at room temperature. Solubility varies with solvent polarity; it is moderately soluble in DMSO or methanol but poorly in water. Stability studies suggest degradation under strong acidic/basic conditions, requiring storage at -20°C for long-term preservation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Advanced strategies include:

  • Green chemistry : Ultrasound-assisted synthesis reduces reaction time and improves efficiency (e.g., 20–30% yield increase in analogous triazolopyrimidines) .
  • Catalyst optimization : Use of Ce(NO3_3)3_3 or Cu(OAc)2_2 to accelerate cyclization .
  • Microwave irradiation : Enhances reaction rates for steps like amine functionalization .

Q. How to resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Solutions include:

  • High-resolution MS : Confirm molecular formula (C7_7H8_8N4_4O).
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations, especially for overlapping aromatic signals.
  • Comparative analysis : Cross-reference with crystallographic data of halogenated analogs (e.g., 7-bromo derivatives) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The 2-amine group is highly nucleophilic due to conjugation with the triazole ring. Methoxy substitution at the 7-position exerts an electron-donating effect, stabilizing intermediates during reactions (e.g., alkylation or acylation). Kinetic studies on similar compounds show pseudo-first-order kinetics in DMF at 60°C .

Q. What biological targets are hypothesized for this compound?

While direct data is limited, structurally related triazolopyridines exhibit:

  • Kinase inhibition : JAK2/STAT3 pathway modulation (e.g., CEP-33779 analog activity) .
  • Antimicrobial effects : Disruption of bacterial DNA gyrase .
  • Anticancer potential : Apoptosis induction via mitochondrial pathways (observed in pyrazolo[1,5-a]pyrimidine derivatives) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Core modifications : Introduce substituents at positions 5, 6, or 7 to assess electronic effects.
  • Functional group variation : Replace the methoxy group with halogens or alkyl chains.
  • Biological assays : Screen against kinase panels or microbial models, using IC50_{50} values to quantify potency .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold).
  • TLC : Monitor reaction progress with ethyl acetate/hexane (3:7) .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. How to address low reproducibility in biological assays?

  • Standardize protocols : Control solvent (e.g., DMSO concentration ≤0.1%).
  • Validate target engagement : Use knockout cell lines or competitive binding assays.
  • Collaborative verification : Cross-test in independent labs to rule out batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.